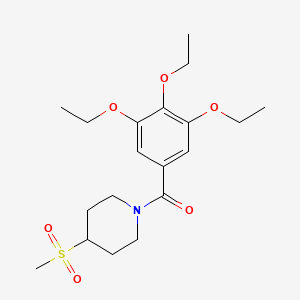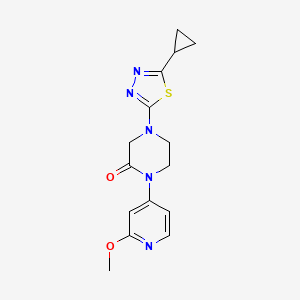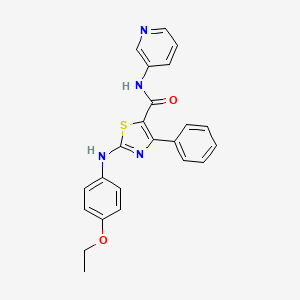
5-Bromo-2-metil-benzotriazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzotriazole, 5-bromo-2-methyl- is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial processes
Aplicaciones Científicas De Investigación
2H-Benzotriazole, 5-bromo-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: The compound is used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials for electronic and photovoltaic applications
Mecanismo De Acción
Target of Action
5-Bromo-2-methyl-benzotriazole is a chemical compound that has been used in various chemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by a palladium(0) complex . Therefore, the primary target of 5-Bromo-2-methyl-benzotriazole can be considered as the palladium catalyst in the Suzuki–Miyaura coupling reaction .
Mode of Action
Based on its structural similarity to benzotriazole derivatives, it can be inferred that it may interact with its targets through non-covalent interactions such as π–π stacking interactions and hydrogen bonding . These interactions could potentially influence the reactivity of the palladium catalyst in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
It is known that benzotriazole derivatives can interact with various enzymes and receptors in biological systems . Therefore, it is plausible that 5-Bromo-2-methyl-benzotriazole could potentially influence various biochemical pathways, depending on the specific context of its application.
Result of Action
Given its potential role in the suzuki–miyaura coupling reaction, it may contribute to the formation of carbon-carbon bonds, thereby facilitating the synthesis of complex organic compounds .
Análisis Bioquímico
Biochemical Properties
It is known that benzotriazole derivatives can interact with enzymes and receptors in biological systems . These interactions are facilitated by the large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors present in benzotriazole derivatives .
Cellular Effects
Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, including antibacterial, antiprotozoal, and antiviral activity .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-methyl-benzotriazole is not well-defined. Benzotriazole derivatives are known to bind with biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Benzotriazole derivatives are generally stable and readily prepared, making them suitable for various applications .
Metabolic Pathways
Benzotriazole derivatives are known to participate in various biochemical reactions .
Transport and Distribution
Benzotriazole derivatives are known to form stable coordination compounds, which could influence their distribution .
Subcellular Localization
Benzotriazole derivatives are known to interact with various biomolecules, which could influence their localization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzotriazole, 5-bromo-2-methyl- typically involves the bromination of 2-methyl-benzotriazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods: Industrial production of 2H-Benzotriazole, 5-bromo-2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Benzotriazole, 5-bromo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Comparación Con Compuestos Similares
- 5-Bromo-benzotriazole
- 2-Methyl-benzotriazole
- 4-Methyl-benzotriazole
Comparison: 2H-Benzotriazole, 5-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group, which enhances its reactivity and potential applications. Compared to 5-Bromo-benzotriazole, the methyl group in 2H-Benzotriazole, 5-bromo-2-methyl- provides additional steric and electronic effects, making it more versatile in chemical reactions. Similarly, the bromine atom in 2H-Benzotriazole, 5-bromo-2-methyl- offers different reactivity compared to 2-Methyl-benzotriazole and 4-Methyl-benzotriazole .
Propiedades
IUPAC Name |
5-bromo-2-methylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-9-6-3-2-5(8)4-7(6)10-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDZUYWMDMLDFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C2C=CC(=CC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2390645.png)
![methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2390647.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390649.png)







![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)
